2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol
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Overview
Description
The compound “2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine, a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring . Diazines are known to exhibit a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For example, the synthesis of Rilpivirine, a related compound, involves three main steps :Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain two nitrogen atoms in a six-membered aromatic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex. For example, the synthesis of Rilpivirine, a related compound, involves multiple steps, each involving different chemical reactions .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Novel Isoxazolines and Isoxazoles : Research by Rahmouni et al. (2014) involved the synthesis of novel isoxazolines and isoxazoles using derivatives of pyrazolo[3,4-d]pyrimidin, which is structurally related to the specified compound (Rahmouni et al., 2014).
Facile Preparation of Derivatives : Miyashita et al. (1990) worked on easy methods to prepare derivatives of pyrazolo[3,4-d]pyrimidin, which offers insights into the manipulation of similar compounds (Miyashita et al., 1990).
Biochemical Applications
Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidin as potential anticancer and anti-5-lipoxygenase agents, highlighting the biochemical potential of such compounds (Rahmouni et al., 2016).
Local Anesthetic and Analgesic Activities : A study by Bruno et al. (1994) on the synthesis of derivatives of 3,5-diphenyl-1H-pyrazole, closely related to the specified compound, revealed notable local anesthetic and analgesic activities (Bruno et al., 1994).
Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives, displaying significant antimicrobial and anticancer activities (Hafez et al., 2016).
Binding Interactions with Receptors : A study by Nayak and Poojary (2019) involving compounds related to pyrazolo[3,4-d]pyrimidin explored their binding interactions with biological receptors, indicating therapeutic potentials (Nayak & Poojary, 2019).
Structural and Chemical Studies
Hydrogen Bonding and Molecular Structures : Trilleras et al. (2008) examined N4-substituted pyrazolo[3,4-d]pyrimidines, focusing on their hydrogen bonding and molecular structures, which is valuable for understanding the chemical behavior of similar compounds (Trilleras et al., 2008).
Synthesis of Fused Heterocycles : El‐Dean et al. (2018) reported the synthesis of novel heterocycles involving pyrazolo[3,4-b]pyrazines, related to the compound , showcasing the diverse applications in creating new fused heterocycles (El‐Dean et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in immune cell signaling and is involved in pathways related to cellular proliferation, differentiation, and phagocytosis.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase syk, and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways that are regulated by this kinase.
Biochemical Pathways
The compound’s interaction with the Tyrosine-protein kinase SYK can affect various biochemical pathways. These include the B cell receptor signaling pathway and the Fc epsilon RI signaling pathway, both of which are involved in immune responses. The inhibition of SYK can disrupt these pathways, potentially leading to altered immune responses .
Result of Action
The inhibition of the Tyrosine-protein kinase SYK by this compound can lead to a variety of molecular and cellular effects. These may include altered immune responses, changes in cell proliferation and differentiation, and potentially, the induction of apoptosis .
properties
IUPAC Name |
2-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-11-16(2)13-17(12-15)24-20-19-14-23-28(18-7-5-4-6-8-18)21(19)26-22(25-20)27(3)9-10-29/h4-8,11-14,29H,9-10H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRFEHFAUJYWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N(C)CCO)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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